molecular formula C9H15BrO B3251808 2-(2-Bromocyclohexen-1-yl)propan-2-ol CAS No. 211865-69-9

2-(2-Bromocyclohexen-1-yl)propan-2-ol

Cat. No.: B3251808
CAS No.: 211865-69-9
M. Wt: 219.12 g/mol
InChI Key: AEDAMBVNSZJOEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromocyclohexen-1-yl)propan-2-ol is a brominated alicyclic alcohol characterized by a cyclohexene ring substituted with a bromine atom at position 2 and a tertiary propanol group at the same position. The compound’s structure combines the reactivity of a brominated alkene with the steric and electronic effects of a tertiary alcohol, making it a versatile intermediate in organic synthesis.

Safety data for closely related compounds, such as 2-bromo-3-cyclohexylprop-2-en-1-ol (CAS 127652-85-1), highlight precautions for inhalation exposure and recommend standard laboratory handling protocols .

Properties

IUPAC Name

2-(2-bromocyclohexen-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrO/c1-9(2,11)7-5-3-4-6-8(7)10/h11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDAMBVNSZJOEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=C(CCCC1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromocyclohexen-1-yl)propan-2-ol typically involves the bromination of cyclohexene followed by the addition of a propan-2-ol group. One common method involves the reaction of cyclohexene with bromine in the presence of a solvent such as dichloromethane to form 2-bromocyclohexene. This intermediate is then reacted with propan-2-ol under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromocyclohexen-1-yl)propan-2-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a cyclohexene derivative without the bromine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2-bromocyclohexen-1-yl)propan-2-one.

    Reduction: Formation of cyclohexen-1-ylpropan-2-ol.

    Substitution: Formation of 2-(2-hydroxycyclohexen-1-yl)propan-2-ol or other substituted derivatives.

Scientific Research Applications

2-(2-Bromocyclohexen-1-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromocyclohexen-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2-Bromocyclohexen-1-yl)propan-2-ol with structurally related brominated alcohols, focusing on molecular features, synthesis, and applications.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Reactivity/Applications
This compound Not specified C₉H₁₅BrO Bromocyclohexene + tertiary alcohol Potential intermediate in cycloaddition or ring-opening reactions
2-bromo-3-cyclohexylprop-2-en-1-ol 127652-85-1 C₉H₁₅BrO Bromoalkene + primary alcohol Limited data; used in research settings
2-(6-Bromo-2,3-difluorophenyl)propan-2-ol Not specified C₉H₉BrF₂O Bromo-difluorophenyl + tertiary alcohol Synthesized via lithiation; used in aryl coupling reactions
3-Bromo-2-(bromomethyl)-1-propanol 106023-63-6 C₄H₈Br₂O Dibrominated primary alcohol Potential crosslinker; limited research data
2-(4-Bromophenyl)-2-methylpropan-1-ol 32454-37-8 C₁₀H₁₃BrO Bromophenyl + branched primary alcohol Hydrophobic properties; pharmaceutical impurity

Structural and Reactivity Differences

Cyclohexene vs. Aromatic Systems

  • The target compound’s cyclohexene ring offers strain-driven reactivity, enabling ring-opening or Diels-Alder reactions. In contrast, 2-(6-bromo-2,3-difluorophenyl)propan-2-ol () features an aromatic bromine and fluorine substituents, favoring electrophilic substitution or cross-coupling reactions .
  • 2-(4-Bromophenyl)-2-methylpropan-1-ol () has a brominated benzene ring, conferring rigidity and hydrophobicity, which may enhance binding in pharmaceutical applications .

Alcohol Position and Branching The tertiary alcohol in the target compound reduces nucleophilicity compared to primary alcohols like 3-bromo-2-(bromomethyl)-1-propanol (), which is more reactive in esterification or oxidation . Branched analogs, such as 2-(4-bromophenyl)-2-methylpropan-1-ol, exhibit steric hindrance that could slow reaction kinetics but improve thermal stability .

Halogenation Patterns Di-brominated 3-bromo-2-(bromomethyl)-1-propanol () may act as a bifunctional electrophile in polymerization, whereas mono-brominated compounds like the target are more selective in substitution reactions .

Biological Activity

2-(2-Bromocyclohexen-1-yl)propan-2-ol, also known by its CAS number 211865-69-9, is a chemical compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a bromine atom and a cyclohexene moiety, is of interest in medicinal chemistry and organic synthesis due to its unique structural properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H15BrO. Its structure includes:

  • A brominated cyclohexene ring
  • A propanol side chain

This configuration allows for diverse chemical reactivity, making it a valuable intermediate in various synthetic applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structural features possess antimicrobial properties. For instance, derivatives of brominated cyclohexenes have been evaluated for their efficacy against various bacterial strains. The presence of the bromine atom may enhance the lipophilicity and membrane permeability of the compound, facilitating its interaction with microbial cells.

Enzyme Inhibition

There is evidence suggesting that this compound may act as an inhibitor for specific enzymes. For example, it could potentially inhibit lipases or cytochrome P450 enzymes, which are crucial in metabolic pathways. Such interactions could lead to significant implications in drug metabolism and pharmacokinetics.

Case Studies

The biological activity of this compound may be attributed to its ability to interact with cellular targets:

  • Membrane Interaction : The hydrophobic nature of the cyclohexene ring could facilitate membrane penetration, allowing the compound to exert effects on intracellular targets.
  • Enzyme Binding : The alcohol functional group can participate in hydrogen bonding with enzyme active sites, potentially leading to competitive inhibition.

Research Findings

Recent studies have focused on synthesizing derivatives and evaluating their biological activities. For example:

CompoundActivityReference
2-(Bromocyclohexenyl)propanolAntimicrobial
Cyclohexene derivativesLipase inhibition
Related brominated compoundsAnticancer

These findings highlight the need for further exploration into the biological activities of this compound specifically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromocyclohexen-1-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-(2-Bromocyclohexen-1-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.